molecular formula C16H24N2O4 B1378762 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid CAS No. 1461708-17-7

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid

Cat. No.: B1378762
CAS No.: 1461708-17-7
M. Wt: 308.37 g/mol
InChI Key: PIRVLSFAHIZBQS-UHFFFAOYSA-N
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Description

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid is a synthetic compound of interest in chemical biology and drug discovery. Its structure, featuring a Boc-protected amine and a carboxylic acid terminus, makes it a valuable building block for the synthesis of more complex molecules. Researchers can utilize this compound as a key intermediate in the development of heterobifunctional molecules, such as PROTACs or other proximity-inducing chimeras, which are designed to bring two proteins into close proximity to modulate biological function . The tert-butoxycarbonyl (Boc) protecting group offers strategic advantages in multi-step synthetic routes, as it can be selectively removed under mild acidic conditions to reveal a free amine for further conjugation. This allows scientists to explore structure-activity relationships and create novel therapeutic modalities. The design and synthesis of such functionalized amino acid derivatives is a critical step in creating new chemical tools for probing biological systems and developing potential treatments for diseases like cancer . Its application underscores a general chemical principle in medicinal chemistry where the strategic placement of functional groups and protecting groups enables the creation of compounds that can specifically stabilize or disrupt protein interactions .

Properties

IUPAC Name

2-[benzyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(21)17-9-10-18(12-14(19)20)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRVLSFAHIZBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C14H19NO4
  • Molecular Weight : 273.31 g/mol
  • CAS Number : 1461708-17-7

The compound functions primarily as an amino acid derivative, exhibiting properties that may influence protein synthesis and enzymatic activity. The tert-butoxycarbonyl (Boc) group is known to enhance the stability and solubility of amino acids, which can affect their interaction with biological targets.

Biological Activity

Research has shown that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Properties : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antitumor Effects : Preliminary studies have shown that related compounds can induce apoptosis in cancer cells, indicating potential use in oncology.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study published in tJournal of Medicinal Chemistry evaluated the antimicrobial properties of various amino-acid derivatives. It was found that compounds with a benzyl group significantly inhibited the growth of Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Activity :
    In a research article frPharmacology & Therapeutics, the anti-inflammatory effects of amino acid derivatives were assessed. The study highlighted that these compounds could reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic application in inflammatory diseases .
  • Antitumor Potential :
    Research conducted on the cytotoxic effects of amino acid derivatives indicated that certain modifications led to increased apoptosis in human cancer cell lines. The study demonstrated that compounds with a similar structure could effectively target cancer cells while sparing normal cells [

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialBenzyl derivativesInhibition of bacterial growth
Anti-inflammatoryAmino acid analogsReduction of cytokine levels
AntitumorAmino acid derivativesInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Key Observations:

Structural Variations and Solubility: The benzyl group in the target compound increases lipophilicity compared to analogs with methoxyethyl () or methoxyphenyl () groups. Ethylamino spacers (target compound) improve flexibility and reduce steric hindrance relative to rigid benzimidazole () or branched 3-methylbutanamide () substituents.

Hazard Profiles :

  • The 2-methoxyethyl analog () exhibits acute oral toxicity (Category 4) and irritation risks, likely due to its smaller size and higher reactivity compared to bulkier benzyl derivatives .

Applications :

  • Boc-protected compounds with aromatic groups (e.g., benzyl, phenyl, benzimidazole) are prioritized in drug discovery for their ability to interact with hydrophobic binding pockets .
  • Ester derivatives (e.g., benzyl ester in ) are used as intermediates, with the Boc group enabling selective deprotection during synthesis .

Synthetic Utility :

  • Hydrolysis of ethyl esters () is a common step to generate carboxylic acid functionalities, critical for conjugation in peptide synthesis .

Research Implications

The choice of substituents in Boc-protected amino acid derivatives significantly impacts their physicochemical and biological properties. For instance:

  • Benzyl vs. Methoxyethyl : Benzyl enhances membrane permeability but may increase toxicity, while methoxyethyl improves aqueous solubility .
  • Ethylamino vs. Benzimidazole: Ethylamino spacers favor synthetic flexibility, whereas benzimidazole moieties enable targeted interactions in enzyme inhibition .

Future studies should explore structure-activity relationships (SAR) to optimize these compounds for specific therapeutic applications, such as protease inhibitors or antimicrobial agents.

Q & A

Q. What are the key synthetic routes for preparing 2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid?

The compound can be synthesized via hydrolysis of its ester precursor. For example, ethyl 2-(benzyl(tert-butoxycarbonyl)amino)acetate (1.4 g, 4.77 mmol) reacts with LiOH (0.171 g, 7.16 mmol) in a tetrahydrofuran (THF)/water (1:1) mixture at 0°C for 2 hours. Post-reaction, the aqueous layer is extracted with ethyl acetate (EtOAc), and the product is isolated after acidification . Key considerations include maintaining low temperatures to minimize side reactions and ensuring anhydrous conditions for intermediate steps.

Q. What safety precautions are critical when handling this compound?

The compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers must:

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store at room temperature in a dry, sealed container .
  • Follow first-aid protocols (e.g., rinsing eyes with water for 15 minutes upon contact) .

Q. How can researchers verify the purity and identity of this compound?

Analytical methods include:

  • HPLC : To assess purity (>95% as reported for similar tert-butoxycarbonyl derivatives) .
  • NMR : Confirm structural integrity via characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in 1^1H NMR).
  • Mass Spectrometry : Verify molecular weight (theoretical: 349.38 g/mol for C17_{17}H25_{25}N3_3O4_4) . Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating in-house validation .

Advanced Research Questions

Q. How can reaction by-products be minimized during synthesis?

  • Optimized Solvent Systems : Use THF/water mixtures to enhance solubility of intermediates .
  • Temperature Control : Maintain 0°C during hydrolysis to prevent tert-butoxycarbonyl (Boc) group cleavage.
  • Purification : Employ column chromatography (silica gel, eluting with EtOAc/hexane gradients) to separate unreacted starting materials or deprotected amines .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH Stability : The Boc group is labile under acidic conditions (pH <3). Neutral or slightly basic buffers (pH 7–9) are recommended for storage .
  • Thermal Stability : No decomposition data are available, but analogous Boc-protected compounds degrade above 150°C .
  • Light Sensitivity : Store in amber vials to prevent photodegradation, as recommended for benzylamine derivatives .

Q. How can researchers resolve contradictions in hazard data across safety reports?

Discrepancies in SDS (e.g., variable hazard classifications) may arise from batch-specific impurities or incomplete testing. Mitigation strategies include:

  • Conducting in-house toxicity assays (e.g., Ames test for mutagenicity).
  • Cross-referencing regulatory databases (e.g., OSHA, IARC) for consensus classifications .
  • Validating purity via HPLC before use .

Q. What methodologies are suitable for studying its reactivity in peptide coupling reactions?

  • Activation Reagents : Use HATU or EDCI with DMAP to facilitate amide bond formation.
  • Kinetic Monitoring : Track reaction progress via 1^1H NMR (disappearance of acetic acid protons at ~3.3 ppm).
  • By-Product Analysis : Identify tert-butyl alcohol (a common Boc deprotection by-product) via GC-MS .

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